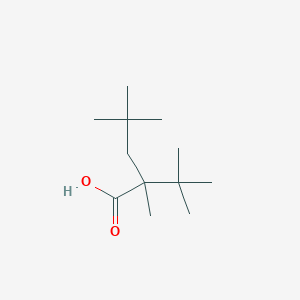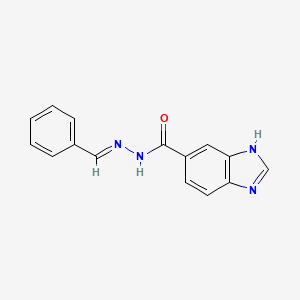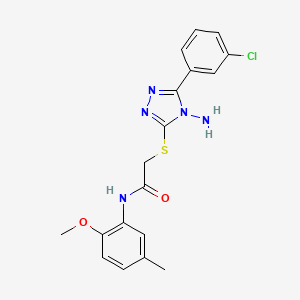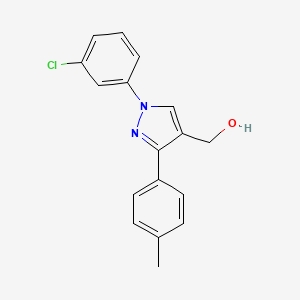
(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with the chlorophenyl and tolyl groups. This can be done via electrophilic aromatic substitution reactions using chlorobenzene and toluene derivatives.
Reduction: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions.
Industry
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of the chlorophenyl and tolyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
類似化合物との比較
Similar Compounds
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness
The presence of both chlorophenyl and tolyl groups in (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol provides a unique combination of electronic and steric effects, potentially enhancing its reactivity and specificity in various applications compared to its analogs.
特性
CAS番号 |
618441-67-1 |
|---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
[1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-10,21H,11H2,1H3 |
InChIキー |
YOPITDFSIZBUSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


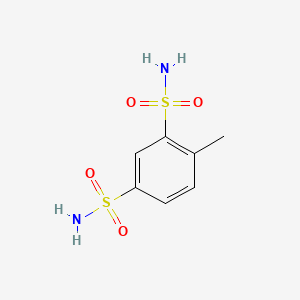


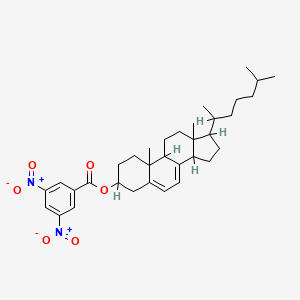
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
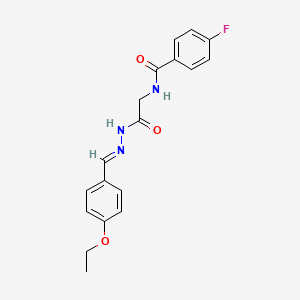
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)
